molecular formula C8H10N4S B1329667 6-(Propylthio)purine CAS No. 6288-93-3

6-(Propylthio)purine

Cat. No. B1329667
CAS RN: 6288-93-3
M. Wt: 194.26 g/mol
InChI Key: BNLUVMLJJNTHSU-UHFFFAOYSA-N
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Description

6-(Propylthio)purine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including the 6-substituted variants, are key components of nucleic acids and play a significant role in the biochemical processes of life, such as cellular signaling and metabolism. Although the provided papers do not directly discuss 6-(Propylthio)purine, they offer insights into the synthesis, structure, and reactivity of related 6-substituted purine compounds, which can be extrapolated to understand the properties of 6-(Propylthio)purine.

Synthesis Analysis

The synthesis of 6-substituted purines typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 4-(purin-6-yl)phenylalanines . Similarly, the synthesis of 6-(β-glycosylamino)purines is achieved through condensation reactions followed by hydrogenation and cyclization . These methods suggest that the synthesis of 6-(Propylthio)purine could potentially be carried out through analogous strategies, such as coupling reactions with appropriate sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of 6-substituted purines has been studied using X-ray crystallography, revealing coplanar conformations in some derivatives and significant twists in others . This information is crucial for understanding the electronic and steric influences on the reactivity and binding interactions of these molecules. For 6-(Propylthio)purine, the propylthio group would likely introduce steric hindrance and influence the molecule's overall conformation.

Chemical Reactions Analysis

The reactivity of 6-substituted purines can vary significantly depending on the substituent. For instance, 6-(azolyl)purines are versatile substrates for regiospecific alkylation and glycosylation . The presence of a propylthio group in 6-(Propylthio)purine would affect its reactivity, potentially making it a substrate for further chemical modifications, such as oxidation or alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-substituted purines are influenced by their substituents. For example, 6-(hydroxymethyl)purines exhibit inhibitory activity against adenosine deaminase and have cytostatic activity . The propylthio group in 6-(Propylthio)purine would contribute to its lipophilicity, solubility, and potential biological activity, which could be explored in the context of drug design and medicinal chemistry.

Scientific Research Applications

Anticancer Research

6-(Propylthio)purine derivatives have been explored for their potential as selective anti-cancer agents. For instance, 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives demonstrated potent antiproliferative activity against human cancer cell lines, including A549 lung cancer cells. These compounds exhibited good selectivity between cancer and normal cells, indicating their potential in targeted cancer therapy (Zhao et al., 2018).

Corrosion Inhibition

Purines, including 6-(propylthio)purine derivatives, have been investigated as corrosion inhibitors. In a study involving mild steel in hydrochloric acid solution, purine derivatives showed significant inhibition of both cathodic and anodic processes of steel corrosion. The effectiveness of these inhibitors was attributed to physical adsorption, possibly through pi-stacking interactions between the purine derivatives and the metal surface (Yan et al., 2008).

Modification of Purine Derivatives

The use of purine as a directing group for Pd-catalyzed monoarylation of 6-arylpurines has been explored, providing a new strategy for the modification of 6-arylpurine derivatives. This approach offers a complementary tool for creating nucleoside derivatives and avoids additional synthetic steps (Guo et al., 2011).

Antileishmanial Evaluation

6-Substituted purines, including 6-(propylthio)purine derivatives, have been synthesized and evaluated for their antileishmanial activity. Certain compounds in this series showed promising activity against Leishmania amazonensis promastigotes, indicating their potential in antileishmanial therapy (Braga et al., 2007).

Chemical Properties and Synthesis

Research has been conducted on the chemical properties and synthesis of purines, including 6-(propylthio)purine derivatives. This includes studies on the electron distribution in the purine skeleton, which affects NMR chemical shifts and nuclear spin-spin coupling constants. Such research is crucial for understanding the structure and reactivity of purine derivatives (Lorente-Macías et al., 2018).

Activation of Nuclear Hormone Receptors

The purine anti-metabolite 6-mercaptopurine has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This finding suggests a role for Nurr1 in mediating some antiproliferative effects of 6-mercaptopurine, potentially implicating Nurr1 as a target for leukemia treatment (Ordentlich et al., 2003).

Safety And Hazards

The safety data sheet for 6-(Propylthio)purine provides detailed information on handling, storage, and disposal . It includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-propylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLUVMLJJNTHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212047
Record name Purine, 6-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propylthio)purine

CAS RN

6288-93-3
Record name 6-(Propylthio)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6288-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Propylthio)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Propylthio)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11595
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine, 6-(propylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(PROPYLTHIO)PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYX84RD9BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CP Bryant, RE Harmon - Journal of Medicinal Chemistry, 1967 - ACS Publications
An extensive investigation of the ant¡ cancer activity of S-substituted derivatives of purine-t>(lH)-thionv would be of great interest because numerous investi-gators-have prepared …
Number of citations: 8 pubs.acs.org
RW Sidwell, G Arnett, GJ Dixon… - Proceedings of the …, 1969 - journals.sagepub.com
The activity of 25 purine analogs was determined against human cytomegalovirus in vitro. Nineteen compounds were considered to have a degree of antiviral activity with seven of them …
Number of citations: 51 journals.sagepub.com
GB Elion, SW Callahan, GH Hitchings… - Cancer Chemother …, 1962 - books.google.com
… This metabolite is inactive against Adenocarcinoma 755 in the mouse and its formation is apparently the reason for the inactivation of 6-propylthiopurine in man. John Laszlo has shown …
Number of citations: 64 books.google.com
C Temple Jr, JA Montgomery - The Journal of Organic Chemistry, 1966 - ACS Publications
ItfHClX 1. V NaOBC dium hydroxideat room temperature. Compound 14 can be prepared in 8.8-13.5% yield from 1 and thiourea in ethanol, in ethanol containing either pyridine or …
Number of citations: 13 pubs.acs.org
JA Montgomery, TP Johnston, A Gallagher… - Journal of Medicinal …, 1960 - ACS Publications
Because of the established anticancer activity of 6-mercaptopurine1 [purine-6 (lH)-thione], we prepared the ribonucleoside of this purine some time ago in these laboratories. 2 A careful …
Number of citations: 43 pubs.acs.org
T Liang, MS Xie, GR Qu, HM Guo - Asian Journal of Organic …, 2019 - Wiley Online Library
… In the case of 6-alkoxy-purines 1 e–f and 6-propylthio-purine 1 g, the ring-opening adducts 3 ea–3 ga were obtained in moderate yields. In addition, 6-amino-purines 1 h–i were also …
Number of citations: 6 onlinelibrary.wiley.com
P Zhou, MS Xie, GR Qu, RL Li… - Asian Journal of Organic …, 2016 - Wiley Online Library
… 6-Methoxy-purine (1 e), 6-propylthio-purine (1 f), and 6-phenyl-purine (1 g) were also suitable substrates, affording the corresponding N−H insertion products in moderate-to-good yields …
Number of citations: 9 onlinelibrary.wiley.com
FM Schabel Jr, JA Montgomery, HE Skipper… - Cancer Research, 1961 - AACR
A study of the degree of reproducibility of the Carcinoma 755 system when employed to obtain therapeutic indices of purine antagonists has been carried out. Some 60 “active” purine …
Number of citations: 39 aacrjournals.org
RW Sidwell, G Arnett, FM Schabel, jr - Chemotherapy, 1972 - karger.com
Anticytomegalovirus experiments were carried out on 38 classes of compounds containing 320 materials of known or potential biological activity. All experiments were carried out in …
Number of citations: 27 karger.com
JG Cappuccino, M George, PC Merker, GS Tarnowski - Cancer Research, 1964 - AACR
Clostridium feseri (chuavoei), ATCC-10092, grows well in a semi-synthetic basal medium devoid of purine bases and folic acid. Growth inhibition of this organism in such a medium by …
Number of citations: 10 aacrjournals.org

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